3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Common techniques might include nucleophilic substitution reactions, condensation reactions, or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the benzamide group could participate in reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using standard laboratory techniques. Computational chemistry might also be used to predict some of these properties .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Hebishy et al. (2020) describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives. These compounds have been tested for their anti-influenza A virus (subtype H5N1) activity, with some showing significant antiviral activities (Hebishy et al., 2020).
Biomedical Applications
- Xu et al. (2012) explored 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET), highlighting their potential in medical diagnostics (Xu et al., 2012).
- Saito et al. (1999) studied synthetic benzamide derivatives, including compounds similar in structure to the one , for their ability to inhibit histone deacetylase and demonstrated marked antitumor activity in vivo (Saito et al., 1999).
Antimicrobial and Antifungal Activities
- Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety, including structures similar to the compound , and evaluated their antifungal activities against various pathogens (Wu et al., 2021).
- Desai et al. (2013) synthesized new fluorobenzamides containing thiazole and thiazolidine, examining their promising antimicrobial activities (Desai et al., 2013).
Neurological and Cognitive Implications
- Li et al. (2016) designed and synthesized a set of 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the compound , to inhibit phosphodiesterase 1. These compounds were considered for the treatment of cognitive deficits associated with neurodegenerative diseases (Li et al., 2016).
Antitumor and Anticancer Research
- Gad and Nassar (2014) explored the synthesis of various azole, pyrane, and pyrimidine derivatives, including compounds similar to 3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, for their antitumor and cytotoxic activities (Gad & Nassar, 2014).
Imaging and Diagnostic Applications
- Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines for binding to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. These compounds were evaluated for their potential in PET imaging of neuroinflammation (Damont et al., 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with the compound would depend on its specific chemical properties. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal of the compound. Experimental testing might be needed to determine its toxicity or environmental impact .
Future Directions
Future research on the compound could involve further exploration of its synthesis, properties, and potential applications. This might include developing more efficient synthesis routes, studying its reactivity in more detail, or investigating its potential uses in areas such as medicine or materials science .
Properties
IUPAC Name |
3-fluoro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-9-7-14(23)20-16(18-9)22-13(6-10(2)21-22)19-15(24)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,19,24)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIZGNFCTLTTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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